Cyclopropyl 3,5-difluorophenyl ketone

描述

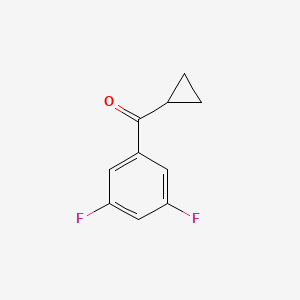

Cyclopropyl 3,5-difluorophenyl ketone is an organic compound with the molecular formula C10H8F2O. It is characterized by the presence of a cyclopropyl group attached to a 3,5-difluorophenyl ketone moiety.

准备方法

Synthetic Routes and Reaction Conditions: Cyclopropyl 3,5-difluorophenyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with 3,5-difluorobenzoyl chloride under anhydrous conditions. The reaction typically proceeds in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity .

化学反应分析

Types of Reactions: Cyclopropyl 3,5-difluorophenyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products Formed:

Oxidation: Carboxylic acids or ketone derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

科学研究应用

Medicinal Chemistry

Pharmacological Potential:

Cyclopropyl 3,5-difluorophenyl ketone has been investigated for its biological activity, particularly in the context of drug discovery. The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability, making it a promising candidate for therapeutic applications. Research suggests that it may interact selectively with specific enzymes or receptors, potentially modulating their activity and leading to various pharmacological effects .

Therapeutic Applications:

The compound has shown potential in several therapeutic areas:

- Anti-inflammatory Activity: Similar compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. This suggests that this compound may exhibit anti-inflammatory effects .

- Antibacterial Properties: Due to its structural characteristics, this compound may enhance penetration into bacterial cells, improving efficacy against various strains. Studies indicate that fluorinated compounds can significantly increase antibacterial potency compared to non-fluorinated analogs .

- Cancer Research: The compound is being explored for potential anticancer activities, with ongoing studies assessing its effects on cancer cell lines and mechanisms of action .

Synthetic Methodologies

Reactivity in Organic Synthesis:

this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Catalytic Reactions: It has been utilized as a substrate in catalytic formal [3 + 2] cycloadditions with alkenes and alkynes, leading to the formation of complex sp³-rich products . The use of SmI₂ as a catalyst has proven effective in enhancing the reactivity of this relatively unreactive substrate class.

- Diverse Chemical Transformations: The compound can undergo oxidation to form carboxylic acids or other derivatives, reduction to yield alcohols, and substitution reactions involving nucleophiles . These transformations are crucial for developing more complex molecular architectures.

Industrial Applications

Chemical Manufacturing:

In industrial settings, this compound is employed as a building block for synthesizing advanced materials and specialty chemicals. Its unique properties make it suitable for applications in agrochemicals and pharmaceuticals .

Production Techniques:

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with cyclopropyl methyl ketone under controlled conditions. Methods often utilize bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide to ensure high yield and purity . Continuous flow reactors are also employed to optimize reaction conditions for scalability in industrial production.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential anti-inflammatory and antibacterial activities; anticancer research |

| Synthetic Methodologies | Catalytic reactions; diverse chemical transformations |

| Industrial Applications | Building block for advanced materials; synthesis of specialty chemicals |

作用机制

The mechanism of action of cyclopropyl 3,5-difluorophenyl ketone involves its interaction with specific molecular targets. The cyclopropyl group and the difluorophenyl moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target .

相似化合物的比较

- Cyclobutyl 3,5-difluorophenyl ketone

- Cyclohexyl 3,5-difluorophenyl ketone

- Cyclopentyl 3,5-difluorophenyl ketone

Comparison: Cyclopropyl 3,5-difluorophenyl ketone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its cyclobutyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets .

生物活性

Cyclopropyl 3,5-difluorophenyl ketone (CFK) is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of CFK, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₈F₂O

- CAS Number : 898790-34-6

- Appearance : Light yellow oil

- Boiling Point : Approximately 243 °C

- Density : Estimated at 1.313 g/cm³

The compound features a cyclopropyl group attached to a phenyl ring that contains fluorine substituents at the 3 and 5 positions. The presence of fluorine enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

CFK's mechanism of action is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The cyclopropyl moiety introduces strain into the molecule, which can enhance reactivity. The ketone group may undergo nucleophilic addition reactions, while the difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Biological Activity Overview

Research indicates that CFK exhibits a range of biological activities, making it a candidate for drug development:

- Antitumor Activity : Preliminary studies suggest that CFK derivatives may have significant antitumor effects, potentially inhibiting tumor growth through specific molecular interactions .

- Antiviral Properties : Some derivatives have shown promise in antiviral assays, indicating potential applications in treating viral infections .

- Anti-inflammatory Effects : Investigations into CFK's anti-inflammatory properties are ongoing, with some derivatives demonstrating efficacy in modulating inflammatory pathways.

Table 1: Summary of Biological Activities of CFK Derivatives

Case Study: Antitumor Efficacy

A study evaluated the antitumor activity of CFK derivatives on various cancer cell lines, including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The most potent derivative exhibited an IC50 value of 0.058 µM against T47D cells, indicating strong antiproliferative activity . These findings suggest that CFK could serve as a scaffold for developing new anticancer agents.

Case Study: Mechanistic Insights

Research into the mechanistic aspects of CFK has revealed that it may inhibit key signaling pathways involved in cancer cell proliferation. For instance, binding affinity studies showed selective interactions with specific kinases associated with tumor growth . Such insights are crucial for understanding how CFK can be optimized for therapeutic use.

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Synthesis of Derivatives : Continued synthesis and evaluation of CFK derivatives could lead to compounds with enhanced potency and selectivity.

- In Vivo Studies : Transitioning from in vitro assays to in vivo models will be essential for assessing the therapeutic potential and safety profiles of CFK.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying CFK's biological effects will aid in rational drug design.

属性

IUPAC Name |

cyclopropyl-(3,5-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLTSHXQSQPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642510 | |

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-34-6 | |

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。